molecular formula C9H9ClF3N3 B1476746 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine CAS No. 1881108-85-5

4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine

Numéro de catalogue: B1476746
Numéro CAS: 1881108-85-5
Poids moléculaire: 251.63 g/mol
Clé InChI: ZAMVLVSDQHONBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine is a versatile chemical intermediate designed for research and development in medicinal chemistry. This compound features a chloropyrimidine core, a privileged scaffold in drug discovery known for its ability to mimic natural heterocycles and interact with a range of biological targets . The electron-deficient nature of the pyrimidine ring makes it highly amenable to nucleophilic aromatic substitution, allowing researchers to efficiently introduce diverse amine functionalities at the 4-position to create novel compound libraries . The incorporation of a pyrrolidine moiety, substituted with a metabolically stable trifluoromethyl group, is a common strategy to fine-tune the molecule's physicochemical properties, potency, and pharmacokinetic profile. Pyrimidine derivatives are of significant interest in oncology research, as they can interfere with DNA synthesis and repair, regulate the cell cycle, and serve as core structures in protein kinase inhibitors . Furthermore, pyrimidine-based scaffolds are extensively investigated as allosteric modulators for G-protein-coupled receptors (GPCRs) . The specific substitution pattern on this compound makes it a valuable building block for constructing more complex molecules aimed at these and other biological targets. This product is intended for research purposes as a key synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

4-chloro-6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3/c10-7-3-8(15-5-14-7)16-2-1-6(4-16)9(11,12)13/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMVLVSDQHONBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to alterations in downstream signaling events. Additionally, 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine can bind to specific protein domains, affecting protein-protein interactions and cellular functions.

Cellular Effects

The effects of 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and biosynthetic pathways.

Molecular Mechanism

At the molecular level, 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, it may inhibit kinase activity by occupying the ATP-binding site, thereby preventing phosphorylation events. Additionally, 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes, resulting in changes in chromatin structure and gene accessibility.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Long-term exposure to 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine has been shown to cause sustained changes in cellular signaling pathways and gene expression, indicating its potential for prolonged biochemical effects.

Dosage Effects in Animal Models

In animal models, the effects of 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine vary with dosage. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites.

Transport and Distribution

The transport and distribution of 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding to intracellular proteins can influence its localization and distribution, affecting its overall bioavailability and activity.

Subcellular Localization

4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine exhibits distinct subcellular localization patterns, which can impact its activity and function. This compound may be targeted to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine can influence its interactions with biomolecules and its overall biochemical effects.

Activité Biologique

4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group and a trifluoromethyl-pyrrolidine moiety. Its structure can be represented as follows:

C9H10ClF3N2\text{C}_9\text{H}_{10}\text{ClF}_3\text{N}_2

This configuration suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. In particular, studies have shown that similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with trifluoromethyl groups have been associated with enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
4-Chloro-6-(3-(trifluoromethyl)...Staphylococcus aureus2
Similar pyrimidine derivativesEscherichia coli5
Trifluoromethyl analogsPseudomonas aeruginosa3

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes critical for microbial survival. For example, studies have indicated that compounds containing pyrimidine rings can act as inhibitors of phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability . The inhibition of these enzymes can lead to reduced virulence and increased susceptibility to other antimicrobial agents.

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of similar compounds against viruses such as Hepatitis C. Compounds with structural similarities to 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine have shown promising results in inhibiting viral replication mechanisms, particularly through the modulation of viral proteins involved in the replication cycle .

Case Studies

A notable study focused on the synthesis and biological evaluation of a series of pyrimidine derivatives, including those with trifluoromethyl substitutions. These derivatives were tested for their efficacy against various pathogens and exhibited significant activity against resistant strains, suggesting their potential role in developing new antibiotics .

Another case study examined the pharmacokinetics and bioavailability of similar compounds, revealing favorable absorption characteristics and metabolic stability, which are crucial for therapeutic applications .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .

Neurological Research

Due to its structural similarity to known neuroactive compounds, there is ongoing research into the use of 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine in treating neurological disorders. Preliminary findings suggest that it may affect neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of kinases that are pivotal in cancer metabolism, which could lead to novel treatment strategies targeting metabolic vulnerabilities in tumors .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrimidine derivatives, including 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) lower than many commercially available antibiotics .

Case Study 2: Anticancer Mechanism

In a recent publication in Cancer Research, researchers explored the effects of this compound on breast cancer cell lines. They found that treatment with 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Piperazine vs. Pyrrolidine Substituents

Replacing the pyrrolidine group with piperazine (as in 4-Piperazin-1-yl-6-(trifluoromethyl)pyrimidine) introduces a secondary amine, improving hydrogen-bonding capacity. This modification increased solubility in polar solvents (e.g., DMF/water systems) but reduced synthetic yield (56.6% vs. unspecified yields for pyrrolidine analogs) . Piperazine-containing analogs may exhibit stronger target binding due to additional hydrogen-bond interactions, though steric effects could limit membrane permeability.

Trifluoromethyl Positioning

In 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine (CymitQuimica, Ref: 10-F774208), the trifluoromethyl group is on the pyrimidine ring (position 2) instead of the pyrrolidine. However, the discontinued status of this compound suggests challenges in synthesis or efficacy compared to the target compound .

Ring Size and Conformational Flexibility

Replacing pyrrolidine (5-membered) with piperidine (6-membered) in 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine (CAS 1491288-14-2) alters ring conformation. Piperidine’s larger ring size increases rotational freedom, possibly improving binding to flat enzymatic pockets (e.g., kinase ATP-binding sites). However, the 4-trifluoromethyl group on piperidine may introduce unfavorable steric clashes compared to the 3-substituted pyrrolidine in the target compound .

Méthodes De Préparation

Preparation of Key Pyrimidine Intermediates

A critical intermediate is 4-chloro-6-hydroxypyrimidine or its derivatives, which can be converted into 4,6-dichloropyrimidine or directly substituted at the 6-position.

  • One patent describes the conversion of 4-chloro-6-methoxypyrimidine to 4-chloro-6-hydroxypyrimidine through hydrolysis, which serves as a precursor for further substitutions.
  • Another common intermediate is 2-methyl-6-(trifluoromethyl)-4-hydroxypyrimidine , which undergoes chlorination to give 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

Introduction of the 3-(Trifluoromethyl)pyrrolidin-1-yl Group

The key step involves the nucleophilic substitution of the 6-position substituent (often a chlorine or hydroxyl group) with the nitrogen of the 3-(trifluoromethyl)pyrrolidine ring.

  • This substitution typically uses the corresponding pyrrolidine derivative as a nucleophile under controlled temperature and solvent conditions.
  • Reaction conditions often involve refluxing in polar aprotic solvents such as acetonitrile or toluene, with bases like N,N-diisopropylethylamine to facilitate substitution and neutralize generated acids.
  • The trifluoromethyl group on the pyrrolidine ring enhances the nucleophilicity and lipophilicity of the substituent, influencing reaction kinetics and product stability.

Representative Reaction Conditions and Yields

Step Reactants/Intermediates Reagents/Conditions Yield (%) Notes
Chlorination of 2-methyl-6-(trifluoromethyl)-4-hydroxypyrimidine 2-methyl-6-(trifluoromethyl)-4-hydroxypyrimidine + POCl3 Reflux in acetonitrile, addition of diisopropylethylamine, 10 h reflux 54.6 Formation of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine intermediate
Nucleophilic substitution for pyrrolidine introduction 4,6-dichloropyrimidine + 3-(trifluoromethyl)pyrrolidine Reflux in toluene, presence of base, 2-10 h Variable (typically 50-80) Substitution at 6-position replacing Cl with pyrrolidinyl group
Purification Extraction with dichloromethane, drying over anhydrous sodium sulfate Standard work-up - Removal of impurities and isolation of the final compound

Research Findings and Optimization Notes

  • The presence of electron-withdrawing trifluoromethyl groups on the pyrrolidine ring influences both the reactivity and biological activity of the final compound.
  • Reaction times and temperatures must be optimized to avoid side reactions such as over-chlorination or decomposition.
  • Bases like N,N-diisopropylethylamine are preferred for their steric hindrance, which minimizes side reactions.
  • Purification typically involves liquid-liquid extraction and drying, with yields varying depending on reaction scale and purity of reagents.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Hydrolysis and chlorination 4-chloro-6-methoxypyrimidine POCl3, diisopropylethylamine Reflux in acetonitrile, 10 h ~55 Efficient intermediate formation Requires careful handling of POCl3
Nucleophilic substitution 4,6-dichloropyrimidine + 3-(trifluoromethyl)pyrrolidine Base (DIPEA), toluene Reflux, 2-10 h 50-80 Direct introduction of pyrrolidine Sensitive to moisture, side reactions possible
Pd-catalyzed coupling (related compounds) Halopyrimidine + boronic ester PdCl2(dppf), base Room temp to reflux Moderate to high Versatile, mild conditions Requires expensive catalysts

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer:

  • The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4,6-dichloropyrimidine and 3-(trifluoromethyl)pyrrolidine. Key steps include:
    • Catalytic coupling : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos in polar aprotic solvents (e.g., 1,4-dioxane) at elevated temperatures (80–100°C) to enhance regioselectivity .
    • Base selection : Cs₂CO₃ is preferred for deprotonating the pyrrolidine nitrogen and driving the reaction to completion .
    • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane isolates the product. Monitor by TLC or HPLC for purity (>95%).

Q. What analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer:

  • Primary techniques :
    • NMR spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns. For example, the pyrrolidine protons appear as multiplet signals at δ 2.5–3.5 ppm .
    • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
    • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry or bond angles .
  • Resolving contradictions : Cross-validate using multiple techniques (e.g., compare NMR with IR for functional groups). If crystallographic data conflicts with spectroscopic results, re-examine sample purity or consider dynamic effects in solution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particles are generated during weighing .
  • Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity. Avoid open transfers; use sealed systems for toxic intermediates (e.g., chloropyrimidines) .
  • Waste disposal : Segregate halogenated waste in designated containers. Neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the LUMO of the pyrimidine ring guides SNAr reactivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Parameterize the trifluoromethyl group’s electrostatic potential to assess binding affinity .
  • Kinetic studies : Use Arrhenius plots to model temperature-dependent reaction rates. Compare experimental yields with DFT-predicted activation energies .

Q. What strategies address low yields in scaling up the synthesis of this compound?

Methodological Answer:

  • Process optimization :
    • Solvent selection : Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) for better thermal stability and easier recycling .
    • Catalyst loading : Reduce Pd catalyst from 5 mol% to 1–2 mol% by adding ligand-accelerated systems (e.g., BrettPhos) .
  • Byproduct mitigation : Introduce scavengers (e.g., QuadraSil™ MP) to adsorb unreacted chloropyrimidine. Monitor via inline FTIR for real-time feedback .

Q. How can structural modifications enhance the compound’s bioactivity while retaining its core scaffold?

Methodological Answer:

  • SAR studies :
    • Pyrrolidine substitution : Replace 3-(trifluoromethyl) with bulkier groups (e.g., 3-(pentafluoroethyl)) to modulate steric effects. Synthesize derivatives via Suzuki-Miyaura coupling .
    • Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., nitro at C2) to enhance electrophilicity for targeted covalent inhibition .
  • In vitro testing : Screen analogs against kinase panels (e.g., TRK kinases) using fluorescence polarization assays. Prioritize compounds with IC₅₀ < 100 nM .

Q. What techniques resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • Dynamic effects : Use variable-temperature NMR to assess rotational barriers of the pyrrolidine ring, which may cause signal splitting at room temperature .
  • Solvent corrections : Apply the IEF-PCM model in DFT calculations to account for solvent polarity’s impact on NMR chemical shifts .
  • Crystallographic validation : Compare experimental X-ray bond lengths/angles with DFT-optimized geometries to identify conformational biases .

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

Methodological Answer:

  • Directing groups : Temporarily install a methoxy group at C2 to block undesired substitution. Remove via BCl₃ after functionalizing C4/C6 .
  • Metalation strategies : Use LiTMP to deprotonate C5, enabling electrophilic quenching (e.g., with ClP(O)(OEt)₂) for selective halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.